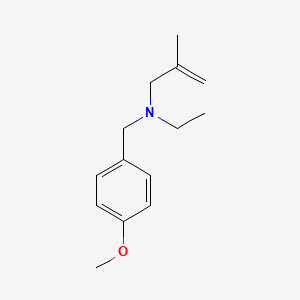
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide, also known as AG490, is a chemical compound that has been extensively studied in scientific research. It is a tyrosine kinase inhibitor that has been shown to have potential therapeutic applications in various diseases. In
Mécanisme D'action
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling. Specifically, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide inhibits the activity of Janus kinase (JAK) 2 and 3, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK2 and JAK3, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can block the activation of downstream signaling pathways, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis, leading to anti-tumor effects. In immune cells, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can inhibit the production of cytokines, leading to anti-inflammatory effects. 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has also been shown to have effects on cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide in lab experiments is its specificity for JAK2 and JAK3. This allows for targeted inhibition of these enzymes and downstream signaling pathways. However, one limitation is that 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has relatively low potency compared to other tyrosine kinase inhibitors. This may require higher concentrations of the compound in experiments.
Orientations Futures
For the study of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide include the development of more potent analogs and investigation of its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 2-chloroaniline with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base to form 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-10(16)6-8(7-11(13)17)14(19)18-12-5-3-2-4-9(12)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQSIRVONCUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)
![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)
![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)

![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
